molecular formula C15H16ClN3 B12818705 3'-Chloro-4'-methyl-4-dimethylaminoazobenzene CAS No. 17010-60-5

3'-Chloro-4'-methyl-4-dimethylaminoazobenzene

Cat. No.: B12818705
CAS No.: 17010-60-5
M. Wt: 273.76 g/mol
InChI Key: FELKFKKBPTXZKA-UHFFFAOYSA-N
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Description

3’-Chloro-4’-methyl-4-dimethylaminoazobenzene is an organic compound belonging to the class of azobenzenes. Azobenzenes are characterized by the presence of a nitrogen-nitrogen double bond (N=N) connecting two aromatic rings. This compound is particularly notable for its applications in various scientific fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Chloro-4’-methyl-4-dimethylaminoazobenzene typically involves the diazotization of 3’-chloro-4’-methyl aniline followed by coupling with dimethylaniline. The reaction conditions often require an acidic medium to facilitate the diazotization process. The general steps are as follows:

    Diazotization: 3’-Chloro-4’-methyl aniline is treated with sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl) to form the diazonium salt.

    Coupling: The diazonium salt is then coupled with dimethylaniline in an alkaline medium to form 3’-Chloro-4’-methyl-4-dimethylaminoazobenzene.

Industrial Production Methods

In industrial settings, the production of 3’-Chloro-4’-methyl-4-dimethylaminoazobenzene follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

3’-Chloro-4’-methyl-4-dimethylaminoazobenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso and nitro derivatives.

    Reduction: Reduction reactions can convert the azo group (N=N) to hydrazo (NH-NH) or amine groups.

    Substitution: The chloro and methyl groups on the aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium dithionite (Na2S2O4) and catalytic hydrogenation are used.

    Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br2) or sulfuric acid (H2SO4).

Major Products

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Hydrazo and amine derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagent used.

Scientific Research Applications

3’-Chloro-4’-methyl-4-dimethylaminoazobenzene has a wide range of applications in scientific research:

    Chemistry: Used as a dye and indicator in various chemical reactions.

    Biology: Employed in studies involving protein and nucleic acid interactions due to its ability to form stable complexes.

    Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the manufacturing of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism of action of 3’-Chloro-4’-methyl-4-dimethylaminoazobenzene involves its interaction with biological molecules through the azo group (N=N). The compound can undergo reduction in vivo to form amines, which can then interact with various molecular targets. The pathways involved include:

    Binding to Proteins: The compound can form stable complexes with proteins, affecting their function.

    Interaction with Nucleic Acids: It can intercalate into DNA, potentially affecting gene expression and replication.

Comparison with Similar Compounds

Similar Compounds

    4-Dimethylaminoazobenzene: Similar structure but lacks the chloro and methyl groups.

    3’-Methyl-4-dimethylaminoazobenzene: Similar but with a methyl group instead of a chloro group.

    2’-Chloro-4-dimethylaminoazobenzene: Similar but with the chloro group in a different position.

Uniqueness

3’-Chloro-4’-methyl-4-dimethylaminoazobenzene is unique due to the presence of both chloro and methyl groups, which can influence its chemical reactivity and interaction with biological molecules. These substituents can affect the compound’s solubility, stability, and overall behavior in various applications.

Properties

CAS No.

17010-60-5

Molecular Formula

C15H16ClN3

Molecular Weight

273.76 g/mol

IUPAC Name

4-[(3-chloro-4-methylphenyl)diazenyl]-N,N-dimethylaniline

InChI

InChI=1S/C15H16ClN3/c1-11-4-5-13(10-15(11)16)18-17-12-6-8-14(9-7-12)19(2)3/h4-10H,1-3H3

InChI Key

FELKFKKBPTXZKA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N=NC2=CC=C(C=C2)N(C)C)Cl

Origin of Product

United States

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